molecular formula C12H17NO B1484838 trans-2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol CAS No. 2165536-47-8

trans-2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol

Cat. No.: B1484838
CAS No.: 2165536-47-8
M. Wt: 191.27 g/mol
InChI Key: QBSKZMSGKOVLCQ-VXGBXAGGSA-N
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Description

trans-2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol: is a chemical compound characterized by its unique structure, which includes a cyclobutanol ring and a dimethylphenyl group

Scientific Research Applications

trans-2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol: has several applications in scientific research:

  • Chemistry: : It serves as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and fine chemicals.

  • Biology: : The compound can be used in biochemical studies to understand enzyme mechanisms and interactions.

  • Medicine: : Potential therapeutic applications include its use as a precursor for drug development targeting various diseases.

  • Industry: : It is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol typically involves the following steps:

  • Amination Reaction: : The starting material, cyclobutan-1-ol, undergoes an amination reaction with 3,5-dimethylphenylamine under specific conditions, such as elevated temperature and the presence of a catalyst.

  • Purification: : The resulting product is purified through techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale amination reactions using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and efficiency.

Chemical Reactions Analysis

Types of Reactions

trans-2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: : Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

  • Substitution: : Substitution reactions can occur at the cyclobutanol ring, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

  • Oxidation: : Ketones, carboxylic acids.

  • Reduction: : Amines, alcohols.

  • Substitution: : Derivatives of cyclobutanol.

Mechanism of Action

The mechanism by which trans-2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

trans-2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol: can be compared to other similar compounds, such as:

  • trans-2-(4-Methylphenyl)aminocyclobutan-1-ol

  • trans-2-(2,6-Dimethylphenyl)aminocyclobutan-1-ol

  • trans-2-(3,4-Dimethylphenyl)aminocyclobutan-1-ol

These compounds share structural similarities but differ in the position and number of methyl groups on the phenyl ring, which can lead to variations in their chemical properties and biological activities.

Properties

IUPAC Name

(1R,2R)-2-(3,5-dimethylanilino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-8-5-9(2)7-10(6-8)13-11-3-4-12(11)14/h5-7,11-14H,3-4H2,1-2H3/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSKZMSGKOVLCQ-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2CCC2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)N[C@@H]2CC[C@H]2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans-2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol
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trans-2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol
Reactant of Route 5
trans-2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol
Reactant of Route 6
trans-2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol

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